Cas no 940992-74-5 (1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine)

1-{5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine is a heterocyclic sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a thiazole-thiophene core with a phenylpiperazine moiety, offering versatility in drug design. The compound's sulfonyl group enhances binding affinity, while the phenylpiperazine component may contribute to receptor modulation. This scaffold is of interest for its potential bioactivity, particularly in CNS-targeted therapies. Its synthetic accessibility and structural diversity make it a valuable intermediate for further derivatization. The compound exhibits stability under standard laboratory conditions, facilitating handling and storage. Researchers may explore its pharmacological properties, including selectivity and potency, in targeted therapeutic applications.
1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine structure
940992-74-5 structure
Product Name:1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine
CAS No:940992-74-5
MF:C18H19N3O2S3
MW:405.557359933853
CID:5840188
PubChem ID:16645715
Update Time:2025-05-25

1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
    • Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-phenyl-
    • AP-263/43419362
    • 940992-74-5
    • VU0607433-1
    • 1-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}-4-phenylpiperazine
    • F3256-0709
    • 2-methyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]-1,3-thiazole
    • AKOS002279084
    • 2-methyl-4-(5-((4-phenylpiperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole
    • 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine
    • Inchi: 1S/C18H19N3O2S3/c1-14-19-16(13-24-14)17-7-8-18(25-17)26(22,23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
    • InChI Key: SBZHHHUJZZWJLX-UHFFFAOYSA-N
    • SMILES: N1(S(C2SC(C3=CSC(C)=N3)=CC=2)(=O)=O)CCN(C2=CC=CC=C2)CC1

Computed Properties

  • Exact Mass: 405.06394038g/mol
  • Monoisotopic Mass: 405.06394038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.380±0.06 g/cm3(Predicted)
  • Boiling Point: 607.7±65.0 °C(Predicted)
  • pka: 4.80±0.40(Predicted)

1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine Pricemore >>

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Additional information on 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine

Comprehensive Overview of 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine (CAS No. 940992-74-5)

1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine (CAS No. 940992-74-5) is a sophisticated heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique thiazole and thiophene moieties, is a subject of interest due to its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which combines a sulfonyl linker with a phenylpiperazine group, offering diverse reactivity and binding properties.

The compound's CAS number 940992-74-5 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its molecular structure features a 2-methyl-1,3-thiazol-4-yl group attached to a thiophene ring, further linked via a sulfonyl bridge to a 4-phenylpiperazine moiety. This arrangement is often explored in the context of kinase inhibition and receptor modulation, aligning with current trends in targeted therapy development.

In recent years, the demand for small-molecule inhibitors and biochemical probes has surged, driven by advancements in precision medicine and AI-driven drug design. The compound's thiazole-thiophene core is frequently highlighted in literature for its role in structure-activity relationship (SAR) studies. These studies are pivotal for optimizing drug candidates, especially in oncology and neurology, where heterocyclic scaffolds are highly valued.

Another area of interest is the compound's potential in central nervous system (CNS) research. The phenylpiperazine moiety is a common pharmacophore in neurotransmitter receptor ligands, making this compound a candidate for investigating serotonin or dopamine pathways. Such applications resonate with the growing focus on mental health therapeutics and neurodegenerative disease treatments, topics frequently searched in academic and medical communities.

From a synthetic chemistry perspective, the sulfonyl linkage in 1-{5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-ylsulfonyl}-4-phenylpiperazine offers versatility in derivatization, enabling the creation of analogs for high-throughput screening. This aligns with the industry's shift toward fragment-based drug discovery, a hot topic in pharmaceutical R&D. Additionally, the compound's solubility and stability profiles are often discussed in forums focusing on ADME (absorption, distribution, metabolism, excretion) properties.

In summary, CAS No. 940992-74-5 represents a compelling case study in modern medicinal chemistry. Its multifaceted structure and potential applications in drug discovery, CNS research, and kinase inhibition make it a valuable subject for further investigation. As the scientific community continues to explore heterocyclic compounds and their roles in targeted therapies, this compound is poised to remain a focal point in cutting-edge research.

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